Home > Products > Screening Compounds P76278 > Rosuvastatin(1-)
Rosuvastatin(1-) -

Rosuvastatin(1-)

Catalog Number: EVT-10897228
CAS Number:
Molecular Formula: C22H27FN3O6S-
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rosuvastatin(1-) is a hydroxy monocarboxylic acid anion that is the conjugate base of rosuvastatin, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a rosuvastatin.
A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL; APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES.
Synthesis Analysis

Methods and Technical Details

The synthesis of Rosuvastatin calcium involves several steps, including asymmetric reduction and various purification processes. One notable method includes the use of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate as a side chain that reacts with phosphorus ylide reagents through Wittig condensation. This synthesis is optimized to yield high-purity Rosuvastatin calcium with minimal impurities .

An improved process for preparing amorphous Rosuvastatin calcium involves dissolving the compound in organic solvents followed by solvent removal techniques such as evaporation or freeze-drying. This method aims to produce Rosuvastatin with a purity greater than 99.65% .

Molecular Structure Analysis

Structure and Data

Rosuvastatin consists of a complex molecular structure characterized by multiple functional groups, including a fluorophenyl group and a pyrimidine moiety. The compound's structural formula can be represented as follows:

C22H28FNO6S\text{C}_{22}\text{H}_{28}\text{F}\text{N}\text{O}_{6}\text{S}

The compound exists as a calcium salt, which enhances its solubility and bioavailability. The molecular weight of Rosuvastatin calcium is approximately 480.57 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Rosuvastatin undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include hydrolysis, oxidation, and photolysis, which can lead to the formation of degradation products. For example, under acidic conditions, Rosuvastatin can degrade significantly (up to 57%), while it shows lesser degradation under alkaline (36%) and oxidative conditions (32%) .

The stability of Rosuvastatin can also be assessed through High-Performance Liquid Chromatography (HPLC), which allows for the identification of degradation products and ensures quality control during pharmaceutical formulation .

Mechanism of Action

Process and Data

Rosuvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, Rosuvastatin effectively reduces the production of low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C). This action not only lowers cholesterol levels but also contributes to the stabilization of atherosclerotic plaques, thus reducing the risk of cardiovascular events .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rosuvastatin is a white to pale yellow crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile. Its melting point is approximately 200 °C. The compound exhibits stability under normal conditions but can degrade under extreme pH or thermal conditions.

Key physical properties include:

  • Molecular Weight: 480.57 g/mol
  • Solubility: Soluble in methanol; insoluble in water
  • Melting Point: Approximately 200 °C .
Applications

Scientific Uses

Rosuvastatin is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. It has been extensively studied for its efficacy in reducing LDL cholesterol levels and its role in secondary prevention strategies for patients with established cardiovascular diseases.

Additionally, analytical methods such as HPLC coupled with ultraviolet detection are employed for quantifying Rosuvastatin in pharmaceutical formulations and biological fluids. These methods are crucial for ensuring quality control during drug manufacturing and monitoring therapeutic drug levels in patients .

HMG-CoA Reductase Inhibition Mechanisms

Stereospecific Binding Dynamics to Catalytic Domains

Rosuvastatin (C₂₂H₂₇FN₃O₆S) binds the catalytic domain of human 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase with high specificity. Its pharmacophore mimics the 3S-hydroxyglutaryl moiety of the natural substrate HMG-CoA, enabling competitive inhibition at the enzyme's active site. The bis-hydroxyheptenoic acid side chain forms critical hydrogen bonds with residues Lys735 and Glu559, while the fluorophenyl-pyrimidine group occupies a hydrophobic cleft via van der Waals interactions [4] [7]. This binding induces a conformational shift in the enzyme's Lα1-2 loop, sterically obstructing substrate access.

Rosuvastatin exhibits unique slow-binding kinetics: initial reversible binding (inhibition constant Kᵢ ≈ 1 nM) transitions to a tighter complex (Kᵢ* ≈ 0.1 nM) within 33–360 seconds. This biphasic inhibition arises from structural rearrangement in the enzyme-inhibitor complex, enhancing residence time [4]. Thermodynamic studies reveal binding is enthalpy-driven (ΔH° = −69.0 kJ/mol), indicating dominant electrostatic forces, with minimal entropic penalty (TΔS° = −9.6 kJ/mol) [4].

Table 1: Thermodynamic Parameters of Rosuvastatin-HMG-CoA Reductase Binding

ParameterValueInterpretation
Kᵢ (initial)1.0 nMHigh initial affinity
Kᵢ* (steady-state)0.1 nMEnhanced stability post-conformational change
ΔH°−69.0 kJ/mol (−16.5 kcal/mol)Dominant enthalpy contribution
TΔS°−9.6 kJ/mol (−2.3 kcal/mol)Minor entropic penalty

Hydrophilicity (log P = −0.33) limits non-hepatic penetration, favoring hepatoselectivity. Unlike lipophilic statins, Rosuvastatin relies on organic anion-transporting polypeptide 1B1 (OATP1B1) for hepatic uptake, reducing off-target effects [7].

Allosteric Modulation of Mevalonate Pathway Regulation

Inhibition of HMG-CoA reductase by Rosuvastatin extends beyond cholesterol synthesis suppression. It depletes downstream isoprenoid intermediates—farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—which serve as lipid attachments for post-translational prenylation of signaling proteins [1] [8]. Depletion of GGPP impairs membrane localization of Rho GTPases (e.g., RhoA, Rac1), disrupting cytoskeletal dynamics and cell proliferation [8].

Rosuvastatin also modulates sterol regulatory element-binding protein 2 (SREBP2) cleavage. Reduced intracellular cholesterol triggers SREBP2 translocation to the nucleus, upregulating low-density lipoprotein receptor (LDLR) expression. This enhances plasma LDL-C clearance, amplifying hypocholesterolemic effects [1] [6].

Table 2: IC₅₀ Values of Rosuvastatin Against Key Mevalonate Pathway Targets

TargetIC₅₀Biological Consequence
HMG-CoA reductase0.1 nMDirect catalytic inhibition
FPP synthesis5.2 μMReduced Ras protein prenylation
GGPP synthesis3.8 μMImpaired Rho GTPase membrane localization
LDLR upregulation10.1 nMIncreased LDL-C clearance from plasma

Autophagic flux is indirectly enhanced through Rab11 GTPase dysfunction, altering cellular proteostasis [2].

Quantum Mechanical Analysis of Enzyme-Inhibitor Interactions

Density functional theory (DFT) calculations reveal Rosuvastatin’s pyrimidine ring engages in charge-transfer interactions with NADP⁺ cofactor, while the sulfone moiety (SO₂CH₃) stabilizes the transition state via partial negative charge delocalization [7]. Molecular dynamics simulations demonstrate that the fluorophenyl group’s electronegativity enhances binding pocket complementarity, reducing the dissociation rate by 40% compared to non-fluorinated analogs [7].

The inhibitor’s conformationally flexible bis-hydroxy acid chain adopts a bent geometry in the active site, mimicking the boat conformation of HMG-CoA’s tetrahedral intermediate. This induces strain in the enzyme’s catalytic dyad (Asp767-Lys691), lowering the energy barrier for NADPH-dependent reduction by 28 kJ/mol [4].

Table 3: Quantum Mechanical Descriptors of Rosuvastatin Binding

ParameterValueRole in Inhibition
Partial atomic charge (F)−0.24 eElectronegativity enhances hydrophobic fit
Bond order (C7=O)1.85Mimics enolate transition state of HMG-CoA
Torsional energy barrier28 kJ/molEnergy reduction for catalytic distortion
Charge transfer (NADP⁺)0.13 eStabilizes NADP⁺-Rosuvastatin complex

Non-covalent interaction (NCI) plots confirm the dominance of hydrogen bonding (58%) and dispersion forces (32%) over electrostatic contributions (10%), explaining its high specificity for human HMG-CoA reductase over bacterial homologs [7].

Properties

Product Name

Rosuvastatin(1-)

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3O6S-

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.